molecular formula C23H50NO4P B1218624 Octadecylphosphocholine CAS No. 65956-63-0

Octadecylphosphocholine

Cat. No. B1218624
CAS RN: 65956-63-0
M. Wt: 435.6 g/mol
InChI Key: ZBNJXSZNWZUYCI-UHFFFAOYSA-N
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Description

Octadecylphosphocholine, also known as O-(Octadecylphosphoryl)choline, is a synthetic antitumor phospholipid . It is known to induce apoptosis in three human leukemic cell lines . The empirical formula of Octadecylphosphocholine is C23H50NO4P and it has a molecular weight of 435.62 .


Synthesis Analysis

Octadecylphosphocholine can be synthesized by transesterification of octadecylphosphocholine using phospholipase d (PLD) .


Molecular Structure Analysis

The molecular structure of Octadecylphosphocholine is represented by the SMILES string CCCCCCCCCCCCCCCCCCOP([O-])(=O)OCCN+(C)C . This structure indicates that it is a long-chain molecule with a phosphocholine group attached to an octadecyl group.

Scientific Research Applications

Antineoplastic Activity in Breast Carcinoma

OPC, as part of the alkylphosphocholines (APC) family, has been investigated for its antineoplastic activity, particularly in experimental human breast carcinomas. The study by Fichtner et al. (2004) revealed that OPC, along with other APC analogs, demonstrated sensitivity in hormone receptor-negative cell lines both in vitro and in vivo. However, the hormone receptor-positive MCF-7 line was more resistant. This suggests OPC's potential role in breast cancer treatment, especially in receptor-negative tumors (Fichtner et al., 2004).

Antitumoral Effects in Rodent Models

Hilgard et al. (1997) identified OPC derivatives with promising antitumoral effects in rodent tumor models. The study underscored the therapeutic potential of OPC and its derivatives, especially considering their high antineoplastic potency without significant loss of body weight at effective doses. This research paves the way for clinical evaluation of OPC derivatives in cancer treatment (Hilgard et al., 1997).

Synthesis for Anticancer Applications

Aurich et al. (2002) detailed the synthesis of Octadecylphospho-l-serine (OPS), a member of the alkylphosphate esters with anticancer activity, using OPC and phospholipase D. This synthesis is significant for producing OPC derivatives, which can be further explored for anticancer applications (Aurich et al., 2002).

Efficacy Against Trypanosoma Brucei

Research by Konstantinov et al. (1997) demonstrated the efficacy of OPC and related compounds in both in vitro and in vivo models against Trypanosoma brucei subspecies, suggesting potential applications in treating infections caused by this parasite (Konstantinov et al., 1997).

Interaction with Ionizing Radiation

Ruiter et al. (2001) explored the interaction of OPC and related compounds with ionizing radiation. Their findings suggest that these compounds may induce apoptosis in various tumor cell lines and, in combination with other anticancer regimens, could potentially have additive or synergistic cytotoxic effects (Ruiter et al., 2001).

Phase Properties in Aqueous Dispersions

Jain et al. (1985) investigated the phase properties of aqueous dispersions of OPC. The study focused on transitions between lamellar and micelle structures, which could have implications in pharmaceutical formulations and drug delivery systems (Jain et al., 1985).

properties

IUPAC Name

octadecyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H50NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-27-29(25,26)28-23-21-24(2,3)4/h5-23H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNJXSZNWZUYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H50NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984437
Record name Octadecyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecylphosphocholine

CAS RN

65956-63-0
Record name N-Octadecylphosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065956630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecylphosphocholine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octadecyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
MK Jain, RW Crecely, JDR Hille, GH de Haas… - … et Biophysica Acta (BBA …, 1985 - Elsevier
Abstract Properties of the aqueous dispersions of n-octadecylphosphocholine are examined by differential scanning calorimetry, fluorescence depolarization, light scattering, 31 P-NMR…
Number of citations: 22 www.sciencedirect.com
J Kötting, NW Marschner, C Unger, H Eibl - … : new drugs in cancer …, 1992 - karger.com
… In our contribution the determination of HePC is extended to structural analogs such as octadecylphosphocholine (OcPC) and erucylphosphocholine (ErPC) and also includes 1-O-…
Number of citations: 17 karger.com
CC Geilen, A Haase, T Wieder, D Arndt, R Zeisig… - Journal of lipid …, 1994 - ASBMB
In recent studies we showed that the phospholipid analogue hexadecylphosphocholine inhibits phosphatidylcholine biosynthesis by affecting the translocation of the rate-limiting …
Number of citations: 53 www.jlr.org
N Maurer, E Prenner, F Paltauf, O Glatter - Biochimica et Biophysica Acta …, 1994 - Elsevier
… This is in good agreement with a diameter of 7.7 nm from our SAXS data and micellar radii reported for n-octadecylphosphocholine determined with DLS, RH=3.7+0.2 nm [44] and 1…
Number of citations: 21 www.sciencedirect.com
A Wnętrzak, K Łątka, P Dynarowicz-Łątka - The Journal of Membrane …, 2013 - Springer
… This work compared the interactions of selected APCs [namely, hexadecylphosphocholine (miltefosine), octadecylphosphocholine and …
Number of citations: 36 link.springer.com
A Wnętrzak, K Łątka, M Marzec… - Acta Physica Polonica …, 2012 - ruj.uj.edu.pl
… Another products of this group include its longer homologues — octadecylphosphocholine (OcPC, C18PC), with C18 hydrocarbon tail (R1) and erucylphosphocholine, ErPC (Fig. 2), the …
Number of citations: 5 ruj.uj.edu.pl
U Massing, H Eibl, B Haberstroh, F Hildebrand… - European Journal of …, 1997 - elibrary.ru
A new class of alkylphosphocholines has been synthesized which shows stronger antitumoral properties than the well known hexadecylphosphocholine. The strong antitumoral effects …
Number of citations: 3 elibrary.ru
R Zeisig, E Nissen, S Jungmann, D Arndt… - Anti-Cancer …, 1993 - journals.lww.com
We investigated the liposome forming properties of three homologues of alkylphosphocholines: hexadecylphosphocholine (HPC), octadecylphosphocholine (OPC) and …
Number of citations: 22 journals.lww.com
E Posse de Chaves, DE Vance… - Biochemical …, 1995 - portlandpress.com
… We have now used three alkylphosphocholines (hexadecylphosphocholine, dodecylphosphocholine and octadecylphosphocholine) as inhibitors of PtdCho biosynthesis in a …
Number of citations: 44 portlandpress.com
T Wieder, M Fritsch, A Haase, CC Geilen - Journal of Chromatography B …, 1994 - Elsevier
… method for the determination of five different alkylphosphocholines including the antineoplastic phospholipid analogues hexadecylphosphocholine and octadecylphosphocholine is …
Number of citations: 7 www.sciencedirect.com

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